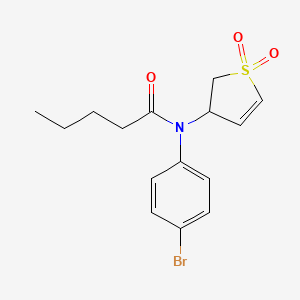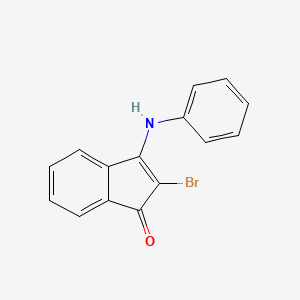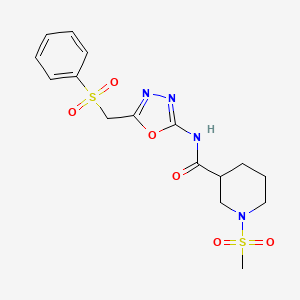
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. BPTP is a thienyl-substituted amide that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide varies depending on its application. In anticancer studies, this compound has been shown to induce apoptosis by activating the mitochondrial pathway. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In material science, this compound acts as a donor material in organic solar cells, absorbing light and generating excitons. In organic electronics, this compound acts as a p-type semiconductor in organic field-effect transistors, allowing for the modulation of current flow.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In anticancer studies, this compound has been shown to selectively target cancer cells, leaving normal cells unaffected. In material science and organic electronics, this compound has been shown to have minimal impact on the environment.
実験室実験の利点と制限
One advantage of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide is its versatility in various fields of research. This compound can be synthesized in relatively large quantities and has been shown to have minimal toxicity. One limitation of this compound is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
将来の方向性
There are several future directions for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide research. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery method for this compound as an anticancer agent. In material science, further studies are needed to improve the efficiency of organic solar cells using this compound as a donor material. In organic electronics, further studies are needed to optimize the performance of organic field-effect transistors using this compound as a p-type semiconductor. Additionally, further studies are needed to explore the potential application of this compound in other fields, such as catalysis and sensing.
合成法
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide involves a multi-step process that starts with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of triethylamine to form 4-bromophenyl 2,3-dihydrothieno[3,4-d][1,3]oxazin-2-one. The final step involves the reaction of this intermediate with 1-bromo-1-phenylpentan-3-one in the presence of potassium carbonate to form this compound.
科学的研究の応用
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been studied for its potential application in organic solar cells. Studies have shown that this compound can act as a donor material in organic solar cells, leading to improved efficiency. In organic electronics, this compound has been studied for its potential application in organic field-effect transistors. Studies have shown that this compound can act as a p-type semiconductor in organic field-effect transistors, leading to improved performance.
特性
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZOBONXHUIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)
![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)



![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)



![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
